molecular formula C7H8BFO3 B1439896 [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid CAS No. 1331945-14-2

[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid

Cat. No.: B1439896
CAS No.: 1331945-14-2
M. Wt: 169.95 g/mol
InChI Key: YPJXLOUZOVHAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

[2-fluoro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJXLOUZOVHAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Biological Activity

[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid (CAS No. 1331945-14-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a hydroxymethyl group and a fluorine atom, which contributes to its reactivity and interaction with biological targets. Its boronic acid moiety is significant for forming reversible covalent bonds with diols in biological systems, enhancing its utility in drug design.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes associated with cancer cell proliferation. This inhibition is crucial for reducing tumor growth, as it disrupts metabolic pathways essential for cancer cell survival.

Sigma Receptor Modulation

The compound interacts with sigma receptors (σRs), which are implicated in various cellular processes such as calcium signaling and neuroprotection. Modulating these receptors may provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's disease.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Hepatocellular Carcinoma : A derivative of this compound demonstrated significant inhibitory effects on the migration of hepatocellular carcinoma cells. The mechanism involved lysosomal targeting, leading to autophagy and apoptosis in cancer cells.
  • Mechanistic Insights : The structural features of this compound allow it to effectively target lysosomes, enhancing its efficacy against various cancer types by inducing cell death pathways.

Antimicrobial Properties

Emerging research suggests that derivatives of this compound exhibit antimicrobial properties against various pathogens, including antibiotic-resistant strains. This opens avenues for developing new antimicrobial agents that could address the growing concern of antibiotic resistance.

Case Studies

Study FocusFindings
Hepatocellular Carcinoma Inhibition of cell migration through autophagy and apoptosis induction.
Neuroprotection Protection of neuronal cells from oxidative stress via sigma receptor modulation.
Antimicrobial Activity Demonstrated effectiveness against resistant strains, indicating potential for new therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Reactant of Route 2
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid

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